3-Bromo-6-chloro-1-methylpyridin-2(1H)-one
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Overview
Description
3-Bromo-6-chloro-1-methylpyridin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyridinone family This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridinone ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one typically involves the halogenation of 1-methylpyridin-2(1H)-one. One common method includes:
Chlorination: The chlorination at the 6-position can be carried out using chlorine gas (Cl₂) or thionyl chloride (SOCl₂) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient halogenation. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The pyridinone ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile, products may include derivatives with various functional groups replacing the halogens.
Oxidation Products: Oxidized forms of the pyridinone ring.
Reduction Products: Reduced forms of the pyridinone ring.
Scientific Research Applications
3-Bromo-6-chloro-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methylpyridin-2(1H)-one: Lacks the chlorine atom at the 6-position.
6-Chloro-1-methylpyridin-2(1H)-one: Lacks the bromine atom at the 3-position.
1-Methylpyridin-2(1H)-one: Lacks both halogen atoms.
Uniqueness
3-Bromo-6-chloro-1-methylpyridin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual halogenation can provide distinct properties compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
3-bromo-6-chloro-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-5(8)3-2-4(7)6(9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLAGCKEZUTYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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